4-Hydroxyalprazolam is a major metabolite of alprazolam, a triazolobenzodiazepine drug. [, , , , ] It is formed via hydroxylation of the alprazolam molecule by cytochrome P450 (CYP) enzymes, primarily CYP3A4, in the liver. [, , , , , ] 4-Hydroxyalprazolam serves as a valuable research tool for investigating the activity and specificity of CYP enzymes, particularly CYP3A4, both in vitro and in vivo. [, , , , , ]
4-Hydroxyalprazolam is a metabolite of alprazolam, a well-known anxiolytic medication that belongs to the triazolobenzodiazepine class. This compound has garnered attention due to its role in pharmacokinetics and potential effects on the central nervous system. The chemical structure of 4-hydroxyalprazolam is characterized by the presence of a hydroxyl group at the fourth position of the alprazolam molecule.
4-Hydroxyalprazolam is primarily derived from alprazolam through metabolic processes in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4. This metabolic pathway leads to the formation of two significant metabolites: 4-hydroxyalprazolam and α-hydroxyalprazolam, both of which are less potent than their parent compound .
The synthesis of 4-hydroxyalprazolam can be achieved through several methods, with one common approach involving the hydrolysis of 4-acetoxyalprazolam. This reaction typically utilizes sodium hydroxide in a solvent mixture of tetrahydrofuran and ethanol, followed by acidification with acetic acid to yield the desired product.
4-Hydroxyalprazolam can undergo various chemical reactions typical for hydroxylated benzodiazepines. These may include oxidation reactions or further conjugation with glucuronic acid in the liver, which facilitates its excretion.
The stability and reactivity of 4-hydroxyalprazolam can be affected by environmental conditions such as pH and temperature, which are crucial for analytical methods like high-performance liquid chromatography .
As a metabolite of alprazolam, 4-hydroxyalprazolam exhibits minimal pharmacological activity compared to its parent compound. It primarily acts as an anxiolytic through modulation of gamma-aminobutyric acid (GABA) receptors in the central nervous system.
The pharmacokinetic profile indicates that while it is present in plasma following alprazolam administration, its concentrations are significantly lower and do not contribute substantially to the therapeutic effects associated with alprazolam .
4-Hydroxyalprazolam is primarily used in clinical pharmacology for research purposes. It plays a role in understanding the metabolism of alprazolam and is often analyzed in studies assessing drug interactions and pharmacokinetics using techniques such as liquid chromatography-mass spectrometry.
Additionally, it has applications in forensic toxicology for detecting alprazolam usage and its metabolites in biological samples . Its quantification aids in therapeutic drug monitoring and understanding individual variations in drug metabolism among patients.
4-Hydroxyalprazolam is a primary pharmacologically active metabolite of the benzodiazepine alprazolam, with the systematic name 12-chloro-3-methyl-9-phenyl-2,4,5,8-tetraazatricyclo[8.4.0.0²,⁶]tetradeca-1(10),3,5,8,11,13-hexaen-7-ol. Its molecular formula is C₁₇H₁₃ClN₄O, corresponding to a monoisotopic molecular weight of 324.0778 Da and an average molecular weight of 324.76 g/mol [7] [8]. The IUPAC nomenclature reflects its tetracyclic core structure, comprising fused triazole, diazepine, and benzene rings with a hydroxyl group at the C4 position—a key site of oxidative metabolism. The CAS registry number for the methanol solvate form is 1216921-51-5, while the unsolvated form is designated 30896-57-2 [4] [7].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed NMR assignments for 4-hydroxyalprazolam (Table 1) reveal distinct changes compared to alprazolam due to hydroxylation:
Fourier-Transform Infrared (FTIR) Spectroscopy
Matrix-isolation FTIR studies (10 K) identify key vibrational modes:
Mass Spectrometry
Electron ionization (70 eV) and LC-MS analyses show characteristic fragmentation (Table 2):
Table 1: Key NMR Assignments for 4-Hydroxyalprazolam
Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
---|---|---|---|
¹H | 2.45–2.55 | Singlet | Triazole-CH₃ |
¹H | 7.20–8.10 | Multiplet | Aromatic H (phenyl/benzene) |
¹H | 8.60–9.00 | Broad singlet | C4-OH |
¹³C | 115.2 | - | C-Cl carbon |
¹³C | 162.5 | - | C4 carbon |
Table 2: Mass Spectrometry Fragmentation Patterns
Ion Type | m/z | Relative Abundance (%) | Proposed Fragment |
---|---|---|---|
[M+H]⁺ | 325.0778 | 100 | Molecular ion |
[M+H-N₂]⁺ | 297.0321 | 45 | Triazole N₂ loss |
[C₁₄H₁₁ClN₂O]⁺ | 248.0473 | 78 | Phenyl group cleavage |
[C₈H₆ClN₂]⁺ | 205.0162 | 95 | Diazepine ring fragmentation |
While no experimental crystal structure of 4-hydroxyalprazolam has been published, alprazolam polymorphs (Forms I–III) provide insight into conformational preferences. Alprazolam adopts a rigid "butterfly" conformation in all solved polymorphs, with triclinic Form I (space group P-1) showing key parameters: unit cell volume 743.9(3) ų, density 1.378 g·cm⁻³, and torsional angles <5° across ring junctions [1] [3]. Density functional theory (DFT) at B3LYP/6-311++G(d,p) level predicts 4-hydroxyalprazolam’s minimum-energy conformation:
Structural Modifications
Physicochemical Implications
Pharmacological Relevance
Table 3: Comparative Structural and Electronic Properties
Property | Alprazolam | 4-Hydroxyalprazolam | α-Hydroxyalprazolam |
---|---|---|---|
Molecular Formula | C₁₇H₁₃ClN₄ | C₁₇H₁₃ClN₄O | C₁₇H₁₃ClN₄O₂ |
IUPAC Name | 8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | 12-chloro-3-methyl-9-phenyl-2,4,5,8-tetraazatricyclo[8.4.0.0²,⁶]tetradeca-1(10),3,5,8,11,13-hexaen-7-ol | (S)-8-chloro-1-(hydroxymethyl)-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
H-Bond Donors | 0 | 1 | 2 |
H-Bond Acceptors | 3 | 4 | 5 |
log P | 2.73 | 2.42 | 2.11 |
Relative Activity | 100% | 20% | 60% |
Conclusion4-Hydroxyalprazolam’s structural identity—defined by its C4 hydroxylation, spectral signatures, and conformational rigidity—distinguishes it pharmacologically from both alprazolam and α-hydroxyalprazolam. Advanced spectral and computational data illuminate how subtle molecular modifications alter electronic environments and biological interactions, underscoring the importance of metabolite characterization in drug design.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0